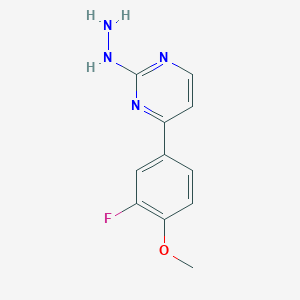

4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine

Description

Properties

IUPAC Name |

[4-(3-fluoro-4-methoxyphenyl)pyrimidin-2-yl]hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4O/c1-17-10-3-2-7(6-8(10)12)9-4-5-14-11(15-9)16-13/h2-6H,13H2,1H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAXORMMZSRSMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=NC=C2)NN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Pyrimidine derivatives are foundational scaffolds in numerous therapeutic agents, and the introduction of a hydrazino group offers a versatile handle for further molecular elaboration.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering not just protocols, but also the underlying scientific rationale for key experimental choices. We will navigate a validated synthetic pathway, from common starting materials to the final product, and subsequently detail the suite of analytical techniques required for unambiguous structural confirmation and purity assessment.

Strategic Approach to Synthesis: A Retrosynthetic Analysis

Before embarking on any synthesis, a logical disconnection approach is paramount. The structure of our target molecule, this compound, suggests a robust and well-established synthetic strategy rooted in classical heterocyclic chemistry.

The primary disconnection points are the C-N bond of the hydrazino group and the C-C bonds forming the pyrimidine ring. This leads to a multi-step synthesis that is both reliable and scalable.

Caption: Retrosynthetic analysis of the target compound.

This analysis logically dictates a forward synthesis commencing with the formation of a chalcone-like precursor, followed by cyclization to build the pyrimidine core, subsequent functional group manipulation (chlorination), and culminating in the introduction of the hydrazine moiety.

The Synthetic Pathway: A Step-by-Step Protocol

The following section details the multi-step synthesis, emphasizing the rationale behind the choice of reagents and conditions. This pathway is designed for clarity, reproducibility, and safety.

Overall Reaction Scheme

Caption: Forward synthesis workflow.

Experimental Protocol

Materials and Reagents:

-

3-Fluoro-4-methoxyacetophenone

-

N,N-Dimethylformamide dimethyl acetal (DMFDMA)

-

Guanidine Hydrochloride

-

Sodium metal

-

Absolute Ethanol

-

Phosphorus oxychloride (POCl₃)

-

Hydrazine hydrate (80% solution)

-

Ethyl acetate, Dichloromethane, Hexane

-

Anhydrous sodium sulfate

-

Deionized water

Safety Precaution: This synthesis involves hazardous materials. Phosphorus oxychloride is highly corrosive and reacts violently with water. Hydrazine hydrate is toxic and a suspected carcinogen. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Synthesis of 1-(3-Fluoro-4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one (Chalcone Precursor)

-

Setup: To a 250 mL round-bottom flask, add 3-fluoro-4-methoxyacetophenone (1 equivalent).

-

Reaction: Add N,N-Dimethylformamide dimethyl acetal (DMFDMA) (1.5 equivalents).

-

Execution: Heat the mixture to reflux for 4-6 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, the excess DMFDMA is removed under reduced pressure. The resulting solid or oil is triturated with hexane, filtered, and dried to yield the enaminone intermediate.

-

Expert Insight: DMFDMA serves as both a reagent and a solvent in this condensation. It provides the one-carbon unit and the dimethylamino leaving group required to form the α,β-unsaturated system, a key precursor for pyrimidine synthesis.[3] Refluxing ensures the reaction proceeds to completion.

Step 2: Synthesis of 4-(3-Fluoro-4-methoxyphenyl)pyrimidin-2-amine

-

Setup: In a separate flask, prepare sodium ethoxide by carefully dissolving sodium metal (1.2 equivalents) in absolute ethanol under an inert atmosphere.

-

Reaction: To the sodium ethoxide solution, add guanidine hydrochloride (1.2 equivalents) and stir for 30 minutes. Then, add the enaminone from Step 1 (1 equivalent) dissolved in a minimum amount of ethanol.

-

Execution: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture and reduce the solvent volume in vacuo. Pour the residue into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.

-

Expert Insight: This is a classical cyclocondensation reaction.[4] Guanidine acts as the N-C-N source. The strong base, sodium ethoxide, deprotonates the guanidine, activating it as a nucleophile to attack the enaminone, leading to cyclization and formation of the stable pyrimidine ring.

Step 3: Synthesis of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)pyrimidine

Note: This conversion can also proceed from the corresponding pyrimidin-2-one, which would be synthesized using urea instead of guanidine in Step 2.

-

Setup: Place the 4-(3-fluoro-4-methoxyphenyl)pyrimidin-2-amine (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

-

Reaction: Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) in a fume hood.

-

Execution: Heat the mixture to reflux for 3-5 hours. The solution will become homogeneous.

-

Workup: After cooling, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms. Extract the product with dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Expert Insight: POCl₃ is a standard and highly effective reagent for converting hydroxyl or amino groups on heteroaromatic rings into chloro groups.[5] The chloro-substituted pyrimidine is an excellent electrophile, primed for the subsequent nucleophilic substitution step. The large excess of POCl₃ also serves as the solvent.

Step 4: Synthesis of this compound

-

Setup: Dissolve the 2-chloro-4-(3-fluoro-4-methoxyphenyl)pyrimidine (1 equivalent) from Step 3 in ethanol in a round-bottom flask.

-

Reaction: Add hydrazine hydrate (3-5 equivalents) dropwise to the solution at room temperature.

-

Execution: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction's completion via TLC.

-

Workup: Cool the mixture to room temperature. A solid product often precipitates out of the solution. If not, reduce the solvent volume and add water to induce precipitation. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from ethanol or an ethanol/water mixture will yield the pure target compound.

-

Expert Insight: This is a nucleophilic aromatic substitution (SNAr) reaction.[6] The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the C2 position, making it susceptible to attack by the strong nucleophile, hydrazine. The reaction is generally clean and high-yielding.

Structural Characterization: A Multi-Technique Approach

Unambiguous confirmation of the molecular structure and purity is critical. A combination of spectroscopic and analytical methods provides a self-validating system of characterization.

Caption: Workflow for comprehensive characterization.

Spectroscopic Data Summary

The following tables summarize the expected data from key spectroscopic analyses.[7][8]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~8.30 | d | Pyrimidine-H6 |

| ~7.90 | s (br) | -NH₂ (hydrazine) |

| ~7.85 | dd | Phenyl-H2' |

| ~7.75 | d | Phenyl-H6' |

| ~7.20 | d | Pyrimidine-H5 |

| ~7.15 | t | Phenyl-H5' |

| ~6.50 | s (br) | -NH- (hydrazine) |

| ~3.90 | s | -OCH₃ |

Note: d = doublet, dd = doublet of doublets, t = triplet, s = singlet, br = broad. Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165.0 | Pyrimidine-C2 |

| ~162.5 | Pyrimidine-C4 |

| ~155.0 (d, JCF ≈ 245 Hz) | Phenyl-C3' |

| ~148.0 (d, JCF ≈ 10 Hz) | Phenyl-C4' |

| ~158.0 | Pyrimidine-C6 |

| ~131.0 | Phenyl-C1' |

| ~125.0 | Phenyl-C6' |

| ~118.0 (d, JCF ≈ 20 Hz) | Phenyl-C2' |

| ~114.0 | Phenyl-C5' |

| ~108.0 | Pyrimidine-C5 |

| ~56.0 | -OCH₃ |

Note: The coupling of carbon with fluorine (J_CF) is a key diagnostic feature.

Table 3: Predicted FT-IR Data (ATR)

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3300-3450 | N-H stretch (hydrazine, asymmetric & symmetric) |

| 3100-3200 | Aromatic C-H stretch |

| 1620-1640 | C=N stretch (pyrimidine ring) |

| 1580-1600 | C=C stretch (aromatic & pyrimidine rings) |

| 1250-1280 | C-O stretch (aryl ether, asymmetric) |

| 1100-1150 | C-F stretch |

-

Expert Insight: In FT-IR analysis, the broad N-H stretching bands are characteristic of the hydrazine group.[9] For NMR, observing the through-space coupling between the fluorine atom and nearby protons and carbons is definitive proof of the substitution pattern on the phenyl ring.

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI-MS) is typically used.

-

Expected Result: The analysis should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

-

Molecular Formula: C₁₁H₁₁FN₄O

-

Exact Mass: 234.0917

-

Calculated [M+H]⁺: 235.0995

-

Expert Insight: High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.[10] The measured mass should be within 5 ppm of the calculated mass to provide unequivocal evidence for the assigned molecular formula.

Potential Applications and Scientific Context

The synthesis of molecules like this compound is not merely an academic exercise. This compound is a valuable building block in drug discovery programs for several reasons:

-

Privileged Scaffold: The pyrimidine ring is a "privileged scaffold," appearing in numerous FDA-approved drugs, including anticancer agents (e.g., Imatinib, which targets kinases) and antivirals.[1][11]

-

Versatile Handle: The hydrazino group is a highly versatile functional group. It can be readily converted into hydrazones, pyrazoles, triazoles, and other heterocyclic systems, allowing for the rapid generation of a library of diverse compounds for biological screening.[12][13]

-

Bioisosteric Moieties: The 3-fluoro-4-methoxyphenyl group is frequently incorporated into drug candidates. The fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions, while the methoxy group can act as a hydrogen bond acceptor.[14]

This compound could serve as a starting point for developing inhibitors of protein kinases, a class of enzymes often dysregulated in cancer.[15] Furthermore, hydrazone derivatives have shown a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[16]

Conclusion

This guide has provided a detailed, technically grounded protocol for the synthesis and characterization of this compound. By following the outlined steps and understanding the underlying chemical principles, researchers can reliably produce and validate this important chemical intermediate. The combination of a robust synthetic strategy with a comprehensive analytical workflow ensures both the integrity of the compound and the trustworthiness of any subsequent biological data. This molecule represents a promising entry point for the exploration of new chemical space in the ongoing quest for novel therapeutic agents.

References

-

Jain, K., & Sharma, A. (2022). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Research Journal of Pharmacy and Technology. [Link]

-

PubChem. (n.d.). (3-Fluoro-4-methoxyphenyl)hydrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Woźniak, M., Bąk, A., & Siwek, A. (2021). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed. [Link]

-

Patel, H., et al. (2012). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. National Center for Biotechnology Information. [Link]

-

Zhang, Y., et al. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Calculated IR and FT-IR graphs of the 4-PPy. ResearchGate. Retrieved from [Link]

-

Li, Y., et al. (2007). 1-(3-Chloropyridin-2-yl)hydrazine. ResearchGate. [Link]

- Google Patents. (n.d.). Synthesis process of 2-hydrazinopyridine derivative.

-

CORE. (n.d.). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-[(2E)-2-(4-fluorobenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide. Wiley. Retrieved from [Link]

-

Jablonskiene, V., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed. [Link]

-

Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. SciSpace. [Link]

-

Al-Ostath, A. I., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. [Link]

-

Liu, W., et al. (2023). Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. National Center for Biotechnology Information. [Link]

-

Al-Suwaidan, I. A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. [Link]

-

Sharma, A., & Singh, R. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. ResearchGate. [Link]

-

Al-Ghorbani, M., et al. (2023). synthesis and characterization of Pyrimidine from chalcone as a polymeric prodrug with fusidic acid and ZnO and study bioactivity. ResearchGate. [Link]

-

Zhang, Y., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. National Center for Biotechnology Information. [Link]

- Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives.

-

Singh, V., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

-

Helda. (n.d.). Fourier-transform infrared (FT-IR) spectroscopy analysis discriminates asymptomatic and symptomatic Norway spruce trees. University of Helsinki. Retrieved from [Link]

-

Janežič, M., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

- Google Patents. (n.d.). Process for the preparation of triazines.

-

Al-Salahi, R., et al. (2020). Synthesis of new chalcones and pyrimidine derivatives as antidiabetic agents for type 2 diabetes mellitus: In vitro and in vivo studies. PubMed. [Link]

-

Zhang, Y., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Preprints.org. [Link]

-

Papakonstantinou, M., et al. (2023). Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43. MDPI. [Link]

-

Martsinkevich, O. V., et al. (2022). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Retrieved from [Link]

-

Ohtsuka, T., et al. (2002). Synthesis of a magnosalin derivative, 4-(3,4,5-trimethoxyphenyl)-6-(2,4,5-trimethoxyphenyl)-2-diethylaminopyrimidine, and the anti-angiogenic and anti-rheumatic effect on mice by oral administration. PubMed. [Link]

-

ScienceDirect. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Retrieved from [Link]

-

Al-Tabakha, M. M. A., et al. (2021). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. De Gruyter. [Link]

-

ATB. (n.d.). 4'-Methoxypropiophenone. The Automated Topology Builder. Retrieved from [Link]

-

Wiesen, S., et al. (2025). Multinuclear NMR Characterization of Cyanuric Fluoride (2,4,6-Trifluoro-1,3,5-triazine). ACS Publications. [Link]

-

Singh, P., et al. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. National Center for Biotechnology Information. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of new chalcones and pyrimidine derivatives as antidiabetic agents for type 2 diabetes mellitus: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. WO2016184764A1 - Process for the preparation of triazines - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 10. Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 12. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. mdpi.com [mdpi.com]

- 15. Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel heterocyclic compound, 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine. In the absence of extensive empirical data for this specific molecule, this document establishes a robust predictive profile grounded in the known characteristics of its constituent chemical moieties: the 3-fluoro-4-methoxyphenyl group and the 2-hydrazinopyrimidine scaffold. Understanding these properties is paramount as they fundamentally govern a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its potential as a therapeutic agent.[1][2][3] This guide is structured to provide not only predicted values for key parameters such as melting point, solubility, pKa, and lipophilicity but also to equip researchers with detailed, field-proven experimental protocols for their empirical determination. The methodologies are presented with a focus on scientific integrity, explaining the causality behind experimental choices to ensure the generation of reliable and reproducible data.

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is profoundly influenced by its fundamental physicochemical properties.[1][3] These characteristics, including molecular weight, melting point, solubility, ionization state (pKa), and lipophilicity (logP), are not merely abstract data points; they are critical determinants of a molecule's "drug-likeness" and its ultimate pharmacokinetic and pharmacodynamic profile.[2] For instance, aqueous solubility directly impacts oral bioavailability, while lipophilicity governs the ability of a compound to permeate cellular membranes to reach its target.[1] The pyrimidine nucleus, a core component of the subject molecule, is a well-established pharmacophore present in numerous approved drugs, known for its diverse biological activities, including anticancer and anti-inflammatory effects.[4][5] The hydrazine moiety also contributes to a wide range of biological activities. Consequently, a thorough characterization of the physicochemical landscape of this compound is an indispensable first step in its evaluation as a potential therapeutic agent. This guide serves as a foundational resource for researchers embarking on the study of this and similar novel chemical entities.

Caption: Relationship between physicochemical profiling and the drug development process.

Molecular Profile of this compound

A precise understanding of the molecule's structure is the foundation for predicting its chemical behavior.

Caption: 2D Structure of this compound.

Molecular Formula: C₁₁H₁₁FN₄O

Molecular Weight: 249.24 g/mol

IUPAC Name: 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinylpyrimidine

Predicted Physicochemical Properties

The following properties are estimated based on the structural components of the molecule. These predictions serve as a baseline for empirical verification.

| Property | Predicted Value/Range | Rationale and Key Influencing Factors |

| Melting Point (°C) | 140 - 170 | The planar pyrimidine and phenyl rings allow for efficient crystal packing through π-stacking. The presence of the hydrazine group and ring nitrogens introduces strong hydrogen bonding capabilities, which will significantly increase the energy required to break the crystal lattice. Substituted phenyl-pyrimidines often exhibit melting points in this range.[6][7] |

| Aqueous Solubility | Low to Moderate | The molecule possesses both hydrophobic (phenyl ring) and hydrophilic (hydrazine, pyrimidine nitrogens) regions. Solubility is expected to be highly pH-dependent, increasing significantly in acidic conditions due to the protonation of the basic nitrogen centers. Pyrazolo[3,4-d]pyrimidine derivatives are known to have limited water solubility.[8][9] |

| pKa (Basic) | pKa1 ≈ 3.5 - 4.5pKa2 ≈ 2.0 - 3.0 | The hydrazine moiety and the pyrimidine ring contain basic nitrogen atoms. The pyrimidine nitrogens are expected to have a lower pKa than unsubstituted pyrimidine (pKa ~1.1) due to the electron-withdrawing nature of the phenyl group. The exocyclic hydrazine is generally more basic.[10][11] |

| LogP (o/w) | 1.5 - 2.5 | This value represents a balance between the lipophilic 3-fluoro-4-methoxyphenyl group and the more polar 2-hydrazinopyrimidine core. The fluorine and methoxy groups contribute to lipophilicity, while the nitrogen-rich heterocycle and hydrazine group decrease it. |

Experimental Determination Protocols

This section provides detailed, self-validating methodologies for the empirical determination of the core physicochemical properties.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It provides a precise onset temperature of melting (Tm), which is a key indicator of purity.[12][13]

Instrumentation: Calibrated Differential Scanning Calorimeter.

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium) as per USP <891> guidelines.[13] This ensures the accuracy of the measured melting point.

-

Sample Preparation: Accurately weigh 2-5 mg of the dried, finely powdered compound into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

-

Experimental Conditions:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the system at a temperature at least 20°C below the expected melting point.

-

Heat the sample at a constant rate, typically 2-10°C/min, under a nitrogen purge (50 mL/min) to prevent oxidative degradation.[12]

-

-

Data Analysis:

-

The melting event will appear as an endothermic peak on the thermogram.

-

The onset temperature , determined by the intersection of the baseline and the tangent of the peak's leading edge, is reported as the melting point.

-

The peak temperature represents the temperature of maximum heat flow.

-

Aqueous Solubility Determination by Shake-Flask HPLC Method

Rationale: The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[8] Coupling this with High-Performance Liquid Chromatography (HPLC) allows for accurate quantification of the dissolved compound in a complex mixture, providing high sensitivity and specificity.

Caption: Experimental workflow for LogP determination by the shake-flask method.

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or pH 7.4 buffer for LogD) with n-octanol by mixing them vigorously and allowing the phases to separate overnight. This step is critical to prevent volume changes during the experiment.

-

Partitioning:

-

Add a known volume of the pre-saturated n-octanol and pre-saturated aqueous phase to a suitable vessel.

-

Add a small amount of the compound, ensuring the concentration does not exceed the solubility limit in either phase.

-

Seal the vessel and shake it at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 1-24 hours).

-

-

Phase Separation: Centrifuge the vessel to ensure a clean and complete separation of the two phases.

-

Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

P = [Concentration]octanol / [Concentration]aqueous

-

LogP = log₁₀(P)

-

Conclusion

This technical guide has established a foundational physicochemical profile for this compound based on established chemical principles and data from related structural analogs. While these predictions provide essential initial guidance, they must be substantiated by empirical data. The detailed, robust experimental protocols provided herein are designed to enable researchers to generate high-quality, reproducible data for melting point, aqueous solubility, and lipophilicity. A thorough understanding of these core properties is a non-negotiable prerequisite for advancing this, or any, compound through the rigorous and resource-intensive drug discovery and development pipeline.

References

-

Wikipedia. Pyrimidine. [Link].

-

PubChem. 2-Hydrazinylpyrimidine. National Center for Biotechnology Information. [Link].

-

Goral, K., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6965. [Link].

-

U.S. Food and Drug Administration. (2003). INDs for Phase 2 and Phase 3 Studies Chemistry, Manufacturing, and Controls Information. [Link].

-

Moreno, S., et al. (2019). Evaluation of USP melting point standards by differential scanning calorimetry. Journal of Pharmaceutical and Biomedical Analysis, 174, 533-539. [Link].

-

PubChem. Pyrimidine derivative. National Center for Biotechnology Information. [Link].

-

Baluja, S., & Bhatt, M. (2014). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 59(9-10), 859-866. [Link].

-

Jain, A., & Kumar, A. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews: A Journal of Pharmaceutical Science, 13(2), 1-5. [Link].

-

Environment Agency. (2022). Estimating the octanol-water partition coefficient for chemical substances. [Link].

-

Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link].

-

U.S. Pharmacopeial Convention. General Chapters: <891> THERMAL ANALYSIS. [Link].

-

U.S. Food and Drug Administration. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link].

-

Cindrić, M., et al. (2023). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. Molecules, 28(1), 1. [Link].

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Partition Coefficient (n-octanol/water): Slow-Stirring Method. [Link].

-

PubChem. 2-Hydrazinopyridine. National Center for Biotechnology Information. [Link].

-

U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link].

-

Di Dalmazi, G., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 241-245. [Link].

-

Di Dalmazi, G., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 241-245. [Link].

-

Reixach, N., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 115, 104-111. [Link].

-

U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link].

-

Williams, R. pKa Data Compiled by R. Williams. [Link].

-

USP melting point reference standards: Evaluation of parameters that affect the melting point. (2014). Pharmacopeial Forum, 40(5). [Link].

-

Packer, M. J., et al. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 14(1), 18-29. [Link].

-

A Synthesis and Pharmaceutical Evaluation of Pyrimidine Derivatives and Their Docking Studies. (2019). International Journal of Pharmaceutical Sciences and Research, 10(9), 4156-4166. [Link].

-

Baluja, S. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Molecular Liquids, 220, 159-164. [Link].

-

Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. [Link].

-

Packer, M. J., et al. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 14(1), 18-29. [Link].

-

U.S. Food and Drug Administration. (2006). Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. [Link].

-

Venugopala, K. N., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(5), 614. [Link].

-

Pohleven, J., et al. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data, 65(3), 1334-1341. [Link].

-

Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 11457-11473. [Link].

-

Wagh, P. D., & Bachhav, V. K. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharmacy and Pharmaceutical Sciences, 7(4), 1-5. [Link].

-

U.S. Pharmacopeial Convention. (2011). <741> MELTING RANGE OR TEMPERATURE. [Link].

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link].

Sources

- 1. fiveable.me [fiveable.me]

- 2. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyrimidine - Wikipedia [en.wikipedia.org]

- 11. 2-Hydrazinylpyrimidine | C4H6N4 | CID 346558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. uspbpep.com [uspbpep.com]

4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine chemical structure and analysis

An In-depth Technical Guide to the Chemical Structure and Analysis of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed technical overview of the chemical structure, synthesis, and comprehensive analytical methodologies for the characterization of this compound. As a molecule of interest within medicinal chemistry, a thorough understanding of its properties and the techniques to verify its identity and purity are paramount for research and development.

Molecular Structure and Physicochemical Properties

The foundational step in the analysis of any novel compound is the precise determination of its chemical structure and a summary of its key physicochemical properties.

Chemical Structure

This compound is a heterocyclic compound featuring a pyrimidine core substituted with a hydrazino group at the 2-position and a 3-fluoro-4-methoxyphenyl group at the 4-position. The structural arrangement of these functional groups is critical to its chemical reactivity and potential biological activity.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties provides essential information for handling, formulation, and experimental design.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₁H₁₁FN₄O | - |

| Molecular Weight | 234.23 g/mol | - |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 5 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 80.5 Ų | PubChem[1] |

Synthesis and Purification

The synthesis of this compound would likely proceed through a multi-step reaction sequence, culminating in the introduction of the hydrazino group. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A common method for the synthesis of such pyrimidine derivatives involves the condensation of a chalcone or a related precursor with a suitable nitrogen-containing species, followed by functional group interconversion.[2][3]

Caption: Proposed synthetic pathway for the target compound.

General Purification Protocol

Post-synthesis, the crude product requires purification to remove unreacted starting materials, byproducts, and residual solvents. A typical purification workflow would be as follows:

-

Work-up: The reaction mixture is quenched, and the crude product is extracted into an organic solvent.

-

Chromatography: The extracted product is purified using column chromatography on silica gel.

-

Recrystallization: The purified product is further refined by recrystallization from a suitable solvent system to obtain a crystalline solid.

-

Drying: The final product is dried under vacuum to remove any remaining solvent.

Structural Elucidation and Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation.

Experimental Protocol:

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Analysis Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

Expected Results:

| Ion | Expected m/z |

| [M+H]⁺ | 235.0990 |

| [M+Na]⁺ | 257.0809 |

The high-resolution mass measurement should be within 5 ppm of the theoretical value, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure by probing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Experiments: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are acquired. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for more complex structural assignments.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.5 - 9.5 | br s | 1H | -NH- (Hydrazino) |

| ~ 8.3 | d | 1H | Pyrimidine H-6 |

| ~ 7.8 - 8.0 | m | 2H | Phenyl H-2', H-6' |

| ~ 7.2 | d | 1H | Pyrimidine H-5 |

| ~ 7.1 | t | 1H | Phenyl H-5' |

| ~ 4.5 | br s | 2H | -NH₂ (Hydrazino) |

| ~ 3.9 | s | 3H | -OCH₃ |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 164 | Pyrimidine C-2 |

| ~ 162 | Pyrimidine C-4 |

| ~ 158 | Pyrimidine C-6 |

| ~ 152 (d, J ≈ 245 Hz) | Phenyl C-3' (C-F) |

| ~ 148 (d, J ≈ 10 Hz) | Phenyl C-4' (C-O) |

| ~ 132 | Phenyl C-1' |

| ~ 125 (d, J ≈ 6 Hz) | Phenyl C-6' |

| ~ 118 (d, J ≈ 3 Hz) | Phenyl C-2' |

| ~ 114 (d, J ≈ 21 Hz) | Phenyl C-5' |

| ~ 108 | Pyrimidine C-5 |

| ~ 56 | -OCH₃ |

Predicted ¹⁹F NMR Spectral Data:

A single resonance is expected for the fluorine atom on the phenyl ring, likely in the range of -110 to -140 ppm, with coupling to the adjacent aromatic protons.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

-

Technique: Fourier Transform Infrared (FTIR) Spectroscopy.

-

Sample Preparation: The solid sample is analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3400 | N-H stretch | Hydrazino (-NHNH₂) |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 2950 | C-H stretch | Aliphatic (-OCH₃) |

| 1600 - 1650 | C=N stretch | Pyrimidine ring |

| 1500 - 1600 | C=C stretch | Aromatic ring |

| 1200 - 1300 | C-O stretch | Aryl ether |

| 1100 - 1200 | C-F stretch | Aryl fluoride |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of the compound and for quantitative analysis.[5][6]

Experimental Protocol:

-

Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

-

Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.

Caption: General workflow for HPLC purity analysis.

Potential Applications and Future Directions

Substituted pyrimidines are a well-established class of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[7][8][9] The presence of the hydrazino group and the substituted phenyl ring in this compound suggests that it could be a valuable scaffold for the development of novel therapeutic agents. Further research could involve screening this compound for various biological activities and performing structure-activity relationship (SAR) studies to optimize its properties.

Conclusion

The comprehensive analysis of this compound requires a multi-faceted approach employing a suite of modern analytical techniques. The combination of mass spectrometry, NMR and IR spectroscopy, and HPLC provides the necessary data for unambiguous structural confirmation and purity assessment. The methodologies and expected data presented in this guide serve as a robust framework for researchers and scientists working with this and related compounds.

References

Sources

- 1. (3-Fluoro-4-methoxyphenyl)hydrazine | C7H9FN2O | CID 10679317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thaiscience.info [thaiscience.info]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. medcraveonline.com [medcraveonline.com]

An In-depth Technical Guide to the Mechanism of Action of Hydrazinopyrimidine Compounds

Preamble: The Hydrazinopyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in the fundamental building blocks of life, DNA and RNA (cytosine, thymine, and uracil), and its ability to serve as a versatile template for drug design.[1][2] This six-membered aromatic heterocycle, with its unique arrangement of nitrogen atoms, provides an ideal framework for establishing critical interactions with biological targets.[2] When combined with a hydrazino (-NH-NH2) or, more commonly, a hydrazone (-NH-N=CR1R2) moiety, the resulting hydrazinopyrimidine scaffold gives rise to a class of compounds with a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]

This guide provides an in-depth exploration of the predominant mechanism of action for this chemical class: the targeted inhibition of protein kinases. We will dissect how the structural features of hydrazinopyrimidines enable them to function as highly effective ATP-competitive inhibitors, explore the key signaling pathways they modulate, and detail the rigorous experimental workflows used to validate these mechanisms. The narrative is designed for researchers and drug development professionals, emphasizing the causal logic behind experimental design and the structure-activity relationships that drive therapeutic potential.

Part 1: The Core Mechanism: Competitive Inhibition at the Kinase ATP-Binding Site

The vast majority of therapeutically relevant hydrazinopyrimidine compounds exert their effects by targeting the protein kinase family. Kinases are crucial signaling enzymes that catalyze the transfer of a phosphate group from adenosine triphosphate (ATP) to specific substrate proteins, a process that regulates nearly all aspects of cell life.[6] In many diseases, particularly cancer, kinases become aberrantly activated, leading to uncontrolled cell growth and proliferation.

Hydrazinopyrimidine derivatives have been masterfully engineered to exploit the ATP-binding site of these enzymes.[7][8] Their mechanism is one of ATP-competitive inhibition , where the compound directly competes with endogenous ATP for binding to the kinase's active site.[6]

The key to this mechanism lies in the structural mimicry between the hydrazinopyrimidine core and the adenine base of ATP. Fused pyrimidine scaffolds, such as pyrazolo[3,4-d]pyrimidines, are particularly effective isosteres of adenine.[9] This allows them to fit snugly into the ATP pocket and form hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme and serves as an anchor point for the adenine ring of ATP.[9][10] By occupying this site, the inhibitor physically blocks ATP from binding, thereby abolishing the kinase's catalytic function and halting the downstream signaling cascade.[6]

Caption: ATP-competitive inhibition by a hydrazinopyrimidine compound.

Part 2: Key Kinase Targets & Modulated Signaling Pathways

The versatility of the hydrazinopyrimidine scaffold allows for chemical modifications that direct its inhibitory activity toward specific kinases. This specificity is crucial for therapeutic efficacy and minimizing off-target effects.

A. Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream pathways, most notably the RAS-RAF-MEK-ERK pathway, which drives cell proliferation and survival.[11] Mutations leading to EGFR overactivation are a hallmark of several cancers, including non-small-cell lung cancer (NSCLC).[11]

Hydrazinopyrimidine derivatives have been developed as potent EGFR inhibitors.[12][13] By blocking the ATP-binding site of EGFR, these compounds prevent its autophosphorylation and subsequent activation of downstream effectors, ultimately leading to a shutdown of the pro-survival signaling and induction of apoptosis in cancer cells.

Caption: Inhibition of the EGFR signaling cascade.

B. Cyclin-Dependent Kinases (CDKs)

The cell cycle is a tightly regulated process governed by CDKs, which associate with cyclin proteins to control progression through different phases (G1, S, G2, M).[12] Dysregulation of CDK activity is a common feature of cancer, allowing for unchecked cell division. Certain pyridopyrimidine derivatives have shown potent inhibitory activity against complexes like CDK4/cyclin D1.[13] By inhibiting these key cell cycle regulators, the compounds induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, preventing cancer cells from replicating.

Caption: CDK inhibition leads to cell cycle arrest.

C. Other Clinically Relevant Kinase Targets

The adaptability of the scaffold has led to the development of inhibitors for a range of other oncogenic kinases:

-

SRC Receptor-Tyrosine Kinase: Overexpressed in many cancers, SRC is involved in tumor growth and metastasis.[12]

-

c-MET: A receptor tyrosine kinase whose dysregulation is implicated in tumor growth, invasion, and angiogenesis.[14]

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Key regulators of angiogenesis, the formation of new blood vessels that supply tumors.[14]

Part 3: Structure-Activity Relationship (SAR): The Driver of Potency and Selectivity

The biological activity of a hydrazinopyrimidine compound is not determined by the core alone; it is exquisitely sensitive to the nature and position of its chemical substituents. The study of this relationship, known as SAR, is fundamental to rational drug design.[15]

-

The Pyrimidine Core: Substitutions at different positions on the pyrimidine ring can influence solubility, cell permeability, and interactions with amino acid residues within the ATP pocket, fine-tuning the compound's affinity and selectivity.

-

The Hydrazone Moiety: The groups attached to the hydrazone linker (-NH-N=CR1R2) often extend into more variable regions of the kinase active site. Altering these groups is a primary strategy for achieving selectivity for one kinase over another. For example, adding bulky aryl groups can enhance hydrophobic interactions, while groups capable of hydrogen bonding can engage with specific residues to increase potency.[16][17]

The table below summarizes representative SAR data, illustrating how minor chemical changes can lead to significant differences in biological activity.

| Compound ID | Core Scaffold | R1 Group (on Hydrazone) | Target Kinase | IC₅₀ (µM) | Reference |

| Compound 5c | Dihydropyrimidine | 4-Chlorophenyl | N/A (Cell-based) | 1.76 (A549 cells) | [18] |

| Pexidartinib | Azaindole | Pyridine-containing | CSF1R | 0.013 | [19] |

| Compound 5 | Pyridopyrimidine | Pyrazol-1-yl | EGFR | >50 | [13] |

| Compound 5 | Pyridopyrimidine | Pyrazol-1-yl | CDK4/cyclin D1 | 0.44 | [13] |

| Compound CM9 | Quinazolinone | p-Bromo benzyl | MET | ~20 (37% inh. @ 10µM) | [14] |

Note: IC₅₀ values represent the concentration of an inhibitor required to reduce the activity of an enzyme or the viability of cells by 50%. Lower values indicate higher potency.

Part 4: The Experimental Validation Workflow: A Self-Validating System

Establishing the mechanism of action requires a logical, multi-step experimental approach where each step validates the hypothesis generated by the previous one. This workflow ensures scientific integrity and trustworthiness.

Caption: A logical workflow for validating the mechanism of action.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

-

Objective: To determine if a synthesized compound has a general cytotoxic or anti-proliferative effect on cancer cells.[14]

-

Causality: This is the primary screening step. A positive result (i.e., cell death) justifies further investigation into the specific mechanism.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the hydrazinopyrimidine compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Target-Based Kinase Inhibition (HTRF Assay)

-

Objective: To quantify the direct inhibitory effect of the compound on a specific, purified kinase.[14]

-

Causality: This step directly tests the hypothesis that the observed cytotoxicity is due to the inhibition of a particular enzyme target.

-

Methodology (General for a Tyrosine Kinase):

-

Reaction Setup: In a 384-well plate, combine the purified kinase (e.g., recombinant c-MET), a universal tyrosine kinase substrate (e.g., a poly-GT peptide tagged with Ulight™), and the hydrazinopyrimidine inhibitor at various concentrations.

-

Initiation: Add ATP to initiate the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add a detection solution containing a Europium cryptate-labeled anti-phosphotyrosine antibody (Eu-Ab). This antibody binds specifically to the phosphorylated substrate.

-

FRET Signal: If the substrate is phosphorylated, the Eu-Ab and the Ulight™ tag are brought into close proximity, allowing for Homogeneous Time-Resolved Fluorescence (HTRF). Excite the Europium at 320 nm and read the emission at both 620 nm (cryptate) and 665 nm (FRET signal from Ulight™).

-

Analysis: The ratio of the 665 nm to 620 nm signals is proportional to the amount of phosphorylation. Plot the HTRF ratio against the inhibitor concentration to calculate the IC₅₀ for enzyme inhibition.

-

Part 5: Beyond Kinases: Alternative Mechanisms

While kinase inhibition is the most prominent mechanism, the chemical versatility of hydrazinopyrimidines and related hydrazone compounds allows them to engage other targets, expanding their therapeutic potential.

-

Dihydrofolate Reductase (DHFR) Inhibition: Some pyridopyrimidine analogues have been shown to inhibit DHFR, an enzyme critical for nucleotide synthesis, thereby disrupting DNA replication.[12]

-

DNA Gyrase Inhibition: In bacteria, certain hydrazone derivatives have been found to target DNA gyrase, an enzyme essential for DNA replication and repair, giving them antibacterial properties.[20]

-

Ribonucleotide Reductase Inhibition: Hydrazone-based compounds, particularly when complexed with iron, can inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[4]

Conclusion

Hydrazinopyrimidine compounds represent a powerful and adaptable class of molecules in drug discovery. Their primary mechanism of action is centered on the ATP-competitive inhibition of protein kinases, a strategy that has proven highly successful in oncology and other therapeutic areas. The pyrimidine core acts as a reliable anchor in the conserved hinge region of the kinase active site, while the diverse chemistry of the hydrazone moiety provides the key to achieving high potency and target selectivity. A rigorous, multi-step experimental workflow is essential to fully elucidate this mechanism and validate new drug candidates. As our understanding of cell signaling and kinase biology deepens, the rational design of novel hydrazinopyrimidine derivatives will undoubtedly continue to yield next-generation therapeutics for a wide range of human diseases.

References

- Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. (n.d.). Google.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed.

- ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. (n.d.). PubMed Central.

- Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. (n.d.). PubMed Central.

- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). PubMed.

- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central.

- Biological Activities of Hydrazone Derivatives. (n.d.). PubMed Central.

- ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. (n.d.). Google.

- Synthesis, pharmacological evaluation and structure- activity relationship study of hydrazones. (2025). ResearchGate.

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing.

- Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. (n.d.). PubMed.

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). Google.

- ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. (2022). PubMed Central.

- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (n.d.). MDPI.

- Structure Activity Relationships. (2005). Drug Design Org.

- Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. (n.d.). PubMed Central.

- Conformation-tunable ATP-competitive kinase inhibitors. (2022). RSC Publishing.

- Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. (2025). ResearchGate.

- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.). PubMed Central.

- Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022). Frontiers.

- New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024). NIH.

Sources

- 1. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Conformation-tunable ATP-competitive kinase inhibitors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 13. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 16. researchgate.net [researchgate.net]

- 17. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling [mdpi.com]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to Investigating the Therapeutic Potential of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine as a Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical framework for the investigation of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinopyrimidine , a novel small molecule with significant therapeutic potential. Based on a detailed analysis of its core structural motifs, we hypothesize that this compound functions as an ATP-competitive kinase inhibitor. The pyrimidine core acts as a bioisosteric mimic of the adenine base of ATP, while the 2-hydrazino group is predicted to form critical hydrogen bond interactions with the kinase hinge region.[1] Selectivity is likely conferred by the 4-(3-Fluoro-4-methoxyphenyl) substituent, which explores the diverse topology of the solvent-exposed region of the kinase ATP binding pocket.

This guide is structured not as a rigid protocol, but as a logical, field-proven investigative strategy. It moves from foundational principles of the molecule's design to a tiered experimental cascade designed to identify its primary kinase targets, validate target engagement in a cellular context, and elucidate its impact on downstream signaling pathways. Each proposed experimental step is accompanied by an in-depth explanation of the underlying scientific rationale, ensuring that the investigative process is both efficient and self-validating. We will propose a focused, yet representative, set of initial kinase targets—EGFR, VEGFR, and CDK2/4—based on precedents for this chemical class.[1][2]

Part 1: Foundational Rationale - Deconstructing the Pharmacophore

The therapeutic potential of this compound is rooted in the strategic combination of three key structural features. Understanding the role of each component is critical to predicting its mechanism of action and designing a robust validation strategy.

The Privileged Core: 2-Hydrazinopyrimidine as a Hinge-Binding Moiety

In medicinal chemistry, the pyrimidine ring is recognized as a "privileged scaffold," particularly for kinase inhibitors, due to its structural resemblance to the adenine portion of ATP.[1] This allows it to fit within the highly conserved ATP-binding pocket of protein kinases.

The critical feature of our lead compound is the 2-hydrazino (-NH-NH2) group . This functional group is perfectly positioned to act as a hydrogen bond donor and acceptor, mimicking the N1 and N6 amine interactions of adenine with the kinase hinge region . The hinge is a flexible loop of 3-4 amino acids that connects the N- and C-lobes of the kinase catalytic domain, and its backbone amides and carbonyls provide the primary anchoring points for ATP.[3][4][5] By forming one or more stable hydrogen bonds with this hinge, the compound can achieve potent and durable occupancy of the active site.

Caption: Predicted H-bond mimicry of ATP by the compound.

The Selectivity Element: The 4-(3-Fluoro-4-methoxyphenyl) Group

While the hydrazinopyrimidine core anchors the molecule, the 4-(3-Fluoro-4-methoxyphenyl) substituent is the primary determinant of target selectivity. This group projects out from the hinge region into a more variable and solvent-exposed pocket of the ATP-binding site. The specific shape, hydrophobicity, and electronic properties of this pocket differ significantly across the human kinome.

-

Causality: The fluorine and methoxy groups provide distinct electronic and steric features. The electronegative fluorine can form specific dipole or halogen-bond interactions, while the methoxy group can act as a hydrogen bond acceptor or interact with hydrophobic residues. The precise combination of these features will favor binding to kinases with complementary residues in this selectivity pocket, thereby dictating the compound's target profile. Structure-activity relationship (SAR) studies on similar pyrido[2,3-d]pyrimidine inhibitors have shown that modifications in this region can dramatically alter potency and selectivity.[6][7]

Part 2: Hypothesized Therapeutic Targets & Signaling Pathways

Based on extensive precedent for pyrimidine-based kinase inhibitors, we propose an initial investigation focused on three high-impact target families in oncology: EGFR , VEGFR , and CDKs .

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream pathways such as RAS/MAPK and PI3K/AKT, leading to cell proliferation, survival, and migration.[8][9][10] Its dysregulation is a hallmark of many cancers, making it a prime therapeutic target.

Caption: Inhibition of the canonical EGFR signaling pathway.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

VEGFR-2 is the primary receptor tyrosine kinase mediating the pro-angiogenic signals of VEGF-A.[11][12][13] Its activation is crucial for the formation of new blood vessels (angiogenesis), a process co-opted by tumors to secure a nutrient and oxygen supply.[14] Inhibiting VEGFR-2 can thus starve tumors and prevent metastasis. Key downstream pathways include PLCγ-PKC-MAPK.[12][15]

Caption: Inhibition of the pro-angiogenic VEGFR-2 pathway.

Cyclin-Dependent Kinase (CDK) Signaling

CDKs are serine/threonine kinases that form complexes with cyclin proteins to drive the cell cycle.[16][17] For example, the CDK4/Cyclin D complex controls the G1-S phase transition.[18] In many cancers, this regulation is lost, leading to unchecked cell division. Inhibiting CDKs can restore cell cycle control and induce arrest.

Caption: Inhibition of the CDK4/6-Rb cell cycle progression axis.

Part 3: A Self-Validating Experimental Cascade

The following tiered approach is designed to systematically test our central hypothesis. It begins with broad, high-throughput biochemical screening and progressively focuses on validating on-target activity within a biological context.

Caption: The tiered experimental validation workflow.

Tier 1: Biochemical Activity & Selectivity Profiling

Objective: To determine if the compound inhibits protein kinases and to identify the specific kinases it targets with high affinity.

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay [19][20]

-

Causality & Expertise: HTRF is a robust, high-throughput assay technology ideal for primary screening. It measures the phosphorylation of a substrate by a kinase. An inhibitor will block this phosphorylation, leading to a decrease in the HTRF signal. We recommend an initial broad panel screen (e.g., the DiscoverX KINOMEscan® or a similar service) to obtain a global view of selectivity, followed by focused in-house HTRF assays to determine precise IC50 values for the most promising hits.

Detailed Protocol: HTRF® KinEASE™ TK (Tyrosine Kinase) Assay [21]

-

Reagent Preparation:

-

Prepare 1X Enzymatic Buffer from stock.

-

Reconstitute the biotinylated tyrosine kinase substrate (e.g., TK-substrate biotin) and the specific kinase of interest (e.g., recombinant EGFR) in the enzymatic buffer to their working concentrations. The optimal enzyme concentration should be determined via titration to be in the linear range of the assay (typically the EC80).[21]

-

Prepare a stock solution of ATP at the Kₘ concentration for the specific kinase to ensure competitive binding conditions.

-

Prepare a serial dilution of the test compound (this compound) in DMSO, then dilute further into enzymatic buffer. Final DMSO concentration should be kept constant and low (<1%).

-

Prepare the HTRF Detection Reagents: Mix the Europium cryptate-labeled anti-phosphotyrosine antibody (e.g., PT66) and Streptavidin-XL665 in HTRF Detection Buffer.

-

-

Enzymatic Reaction: (Performed in a 384-well low-volume plate)[22]

-

Add 2 µL of the compound dilution (or DMSO vehicle control) to the appropriate wells.

-

Add 4 µL of the Kinase/Substrate mix.

-

Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiate the reaction by adding 4 µL of the ATP solution.

-

Allow the enzymatic reaction to proceed for 30-60 minutes at room temperature.

-

-

Detection:

-

Stop the reaction by adding 10 µL of the premixed HTRF Detection Reagents. The EDTA in the detection buffer chelates Mg²⁺, halting kinase activity.

-

Seal the plate and incubate for 60 minutes at room temperature to allow the detection antibodies to bind.

-

Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

-

-

Data Analysis:

-

Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Plot the HTRF ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

| Parameter | Description | Example Target Value |

| IC50 (nM) | Concentration of inhibitor required to reduce enzyme activity by 50%. | < 100 nM |

| Selectivity Score | A measure of how selectively the compound binds to the primary target versus other kinases. | S(10) < 0.02 |

| Hill Slope | The steepness of the dose-response curve. | ~1.0 |

Tier 2: Cellular Target Engagement

Objective: To confirm that the compound enters live cells and binds to its intended kinase target(s).

Methodology: Cellular Thermal Shift Assay (CETSA®) [23][24][25][26][27]

-

Causality & Expertise: CETSA is the gold standard for verifying target engagement in a physiological context. The principle is that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its melting temperature (Tₘ).[26] By heating intact cells treated with the compound and then quantifying the amount of soluble (non-denatured) target protein remaining, we can directly observe this stabilization as a shift in the melting curve. This provides unequivocal evidence of a physical interaction between the drug and its target inside the cell.

Detailed Protocol: Western Blot-Based CETSA

-

Cell Treatment:

-

Culture a relevant cell line (e.g., A431 for EGFR, HUVEC for VEGFR-2, MCF-7 for CDK4) to ~80% confluency.

-

Treat cells with a high concentration of the test compound (e.g., 10-20x the biochemical IC50) or vehicle (DMSO) for 1-2 hours at 37°C.

-

-

Thermal Challenge:

-

Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

-

Aliquot the cell suspension into separate PCR tubes for each temperature point.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a PCR thermocycler, followed by cooling to 4°C.

-

-

Lysis and Fractionation:

-

Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

-

Separate the soluble fraction (containing non-denatured proteins) from the aggregated/precipitated fraction by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

-

Carefully collect the supernatant (soluble fraction).

-

-

Detection via Western Blot:

-

Normalize the total protein concentration of all samples using a BCA assay.

-

Analyze the soluble fractions by SDS-PAGE and Western blot using a specific antibody against the target protein (e.g., anti-EGFR).

-

Develop the blot and quantify the band intensities for each temperature point.

-

-

Data Analysis:

-

For both vehicle- and compound-treated samples, plot the relative band intensity against the temperature.

-

Fit the data to a sigmoidal curve to determine the melting temperature (Tₘ).

-

A positive result is a statistically significant shift (ΔTₘ) to a higher temperature in the compound-treated sample compared to the vehicle control.

-

Tier 3: Cellular Activity and Pathway Modulation

Objective: To demonstrate that target engagement by the compound leads to the desired biological outcome (e.g., inhibition of proliferation) and modulates downstream signaling as predicted.

Methodology 3A: Cell Viability Assay

-

Causality & Expertise: This assay measures the compound's ability to inhibit cell proliferation or induce cell death, which is the ultimate phenotypic goal of an anti-cancer agent. By testing on cell lines known to be dependent on the target kinase (e.g., NCI-H1975 for a mutant EGFR inhibitor), we can correlate target inhibition with a functional cellular response.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of the compound for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent (which measures ATP levels as an indicator of metabolic activity) to each well.

-

Mix on an orbital shaker for 2 minutes to induce lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence on a plate reader.

-

Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Methodology 3B: Phospho-Protein Western Blot [28]

-

Causality & Expertise: This is a direct mechanistic readout. If the compound inhibits the target kinase, the phosphorylation of that kinase (autophosphorylation) and its immediate downstream substrates should decrease. This provides a direct link between target engagement (from CETSA) and pathway inhibition. It is critical to use appropriate buffers containing phosphatase inhibitors to preserve the phosphorylation state of proteins during sample preparation.[29]

Detailed Protocol: Western Blot for Downstream Signaling

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates.

-

Starve cells (if necessary, to reduce basal signaling) and then stimulate with the appropriate ligand (e.g., 100 ng/mL EGF for 15 minutes for the EGFR pathway) in the presence of various concentrations of the test compound.

-

Immediately place plates on ice, aspirate media, and wash with ice-cold PBS.

-

Lyse cells directly in the plate with ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[29]

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

-

SDS-PAGE and Transfer:

-

Normalize protein concentrations.

-